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Introduction

Site-specific DNA cleavage is a cornerstone of molecular biology, enabling a wide range of

applications from basic research to the development of advanced therapeutics. While

CRISPR/Cas systems have become a dominant tool for genome editing, alternative methods

offering high precision and control are of significant interest. This document details a

methodology for achieving programmable, site-specific DNA cleavage by utilizing

oligonucleotides containing a dSpacer modification.

A dSpacer, also known as an abasic furan, is a stable synthetic mimic of a naturally occurring

apurinic/apyrimidinic (AP) site in a DNA strand.[1][2][3] It is a 1',2'-Dideoxyribose modification

that replaces a standard nucleotide base, effectively creating a "gap" in the base-pairing

sequence without disrupting the phosphodiester backbone.[4][5][6] In nature, AP sites are

common DNA lesions recognized and processed by the Base Excision Repair (BER) pathway.

[1][2][7] This methodology harnesses this natural repair mechanism by using a dSpacer-
modified oligonucleotide to guide an AP endonuclease to a specific genomic locus, resulting in

a targeted DNA break.

This approach offers a simple, enzyme-guided method for DNA cleavage that is distinct from

nuclease-based systems like CRISPR, providing a valuable tool for applications where precise,
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single-strand breaks or controlled initiation of DNA repair is desired.

Principle of dSpacer-Mediated DNA Cleavage
The core of this technique lies in the specific recognition of the dSpacer-induced abasic site by

an AP endonuclease. The workflow is a two-step process involving hybridization and enzymatic

cleavage.

Site-Specific Hybridization: A custom-synthesized single-stranded DNA oligonucleotide

containing a dSpacer modification (dSpacer Oligo or dSO) is introduced. This dSO is

designed to be complementary to the target DNA sequence, ensuring it binds specifically to

the desired locus.

Enzymatic Cleavage: Once the dSO is hybridized to the target DNA, it forms a DNA duplex

containing a single abasic site. An AP endonuclease (e.g., Endonuclease IV, APE1) is then

introduced. This enzyme specifically recognizes the abasic site created by the dSpacer and

cleaves the phosphodiester backbone at that precise location, generating a site-specific

single-strand break (nick). By using two dSOs on opposite strands in close proximity, a

double-strand break can be engineered.

Visualized Mechanisms and Workflows
Diagram 1: Mechanism of dSpacer-Mediated DNA
Cleavage

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b145326?utm_src=pdf-body
https://www.benchchem.com/product/b145326?utm_src=pdf-body
https://www.benchchem.com/product/b145326?utm_src=pdf-body
https://www.benchchem.com/product/b145326?utm_src=pdf-body
https://www.benchchem.com/product/b145326?utm_src=pdf-body
https://www.benchchem.com/product/b145326?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Hybridization

Step 2: AP Endonuclease Recognition & Cleavage

Result: Site-Specific Nick

Target DNA

dSpacer Oligo (dSO)

5'-...GATTACA...-3'

3'-...CTAATGT...-5'5'-...CAATT(dSpacer)CA...-3'

AP Endonuclease

Hybridization

5'-...CAATT-P

Cleavage

5'-...GATTACA...-3'

3'-...CTAATGT...-5'5'-...CAATT(dSpacer)CA...-3'

5'-...GATTACA...-3'

3'-...CTAATGT...-5'

OH-(dSpacer)CA...-3'

Click to download full resolution via product page
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Caption: dSO binds to target DNA, creating an abasic site recognized and cleaved by AP

Endonuclease.

Diagram 2: Experimental Workflow

1. Design & Synthesis of dSpacer Oligo (dSO)

3. In Vitro Cleavage Reaction
(Target DNA + dSO + AP Endonuclease)

2. Preparation of Target DNA
(e.g., Plasmid, PCR Product)

4. Incubation
(e.g., 37°C for 1 hour)

5. Reaction Termination & Purification

6. Analysis of Cleavage Product

Agarose Gel Electrophoresis
(Detects nicks/breaks)

Qualitative

Capillary Electrophoresis or Sequencing
(High-resolution analysis)

Quantitative

Click to download full resolution via product page

Caption: Standard workflow for an in vitro dSpacer-mediated DNA cleavage experiment.

Diagram 3: Logical Components of the dSPACER
System
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Caption: Key components and their functional relationships in the dSpacer cleavage system.

Quantitative Data Summary
The following tables present representative data from in vitro cleavage experiments using a

dSpacer Oligo (dSO) targeting a 5 kb plasmid.

Table 1: Titration of AP Endonuclease for Optimal
Cleavage
This experiment determines the optimal concentration of Endonuclease IV for cleaving 1 µg of

target plasmid pre-hybridized with 10-fold molar excess of dSO. Reactions were incubated for 1

hour at 37°C.
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Endonuclease IV
(Units)

Supercoiled DNA
(%)

Nicked (Cleaved)
DNA (%)

Linearized DNA (%)

0 98% 2% 0%

1 75% 25% 0%

2 52% 48% 0%

5 15% 84% 1%

10 4% 95% 1%

20 3% 96% 1%

Conclusion: 10 units of Endonuclease IV provide optimal cleavage with minimal non-specific

activity.

Table 2: Specificity of dSO-Mediated Cleavage
This experiment compares the cleavage efficiency of a perfectly matched dSO with dSOs

containing mismatches at various positions relative to the dSpacer. Reactions used 1 µg of

target plasmid, 10-fold molar excess of dSO, and 10 units of Endonuclease IV.

dSpacer Oligo (dSO) Type Description Nicked (Cleaved) DNA (%)

Perfect Match
Fully complementary to the

target
95%

Mismatch (-5 from dSpacer)
Single base mismatch 5 bases

upstream
22%

Mismatch (+5 from dSpacer)
Single base mismatch 5 bases

downstream
18%

3-Base Mismatch
Three mismatches outside the

seed region
5%

No dSO Control Reaction without any dSO <2%
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Conclusion: The high dependency on perfect sequence complementarity demonstrates the

excellent site-specificity of the dSO-mediated cleavage method.

Experimental Protocols
Protocol 1: Design and Synthesis of dSpacer
Oligonucleotides (dSOs)

Target Site Selection: Identify a unique 20-40 nucleotide sequence in the target DNA. Use

bioinformatics tools (e.g., BLAST) to ensure the sequence has minimal homology elsewhere

in the genome/plasmid to avoid off-target binding.

dSO Design: Design a single-stranded DNA oligonucleotide that is the reverse complement

of the selected target sequence.

dSpacer Placement: Determine the precise nucleotide to be replaced by the dSpacer. This

will be the site of cleavage. The dSpacer can be placed at nearly any internal position. For

optimal stability of the hybrid, avoid placing it within the first or last 3-4 bases of the oligo.

Synthesis and Purification: Order the custom dSO from a reputable supplier (e.g., Integrated

DNA Technologies, Gene Link).[1][4] Specify the internal placement of the dSpacer
modification (often denoted as /idSp/). HPLC purification is strongly recommended to ensure

the purity of the full-length, modified oligonucleotide.[2]

Resuspension and Storage: Resuspend the lyophilized dSO in a buffered solution (e.g., TE

buffer, pH 8.0) to a stock concentration of 100 µM. Store at -20°C.

Protocol 2: In Vitro Site-Specific DNA Cleavage Assay
This protocol describes a standard reaction to cleave a plasmid at a single, targeted site.

Materials:

Target Plasmid DNA (e.g., 100 ng/µL)

Custom dSO (10 µM stock)

AP Endonuclease (e.g., Endonuclease IV, 10 U/µL)
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10x Reaction Buffer (specific to the endonuclease)

Nuclease-free water

DNA Loading Dye

Agarose Gel (1%) with DNA stain (e.g., SYBR Safe)

Procedure:

Hybridization Reaction Setup: In a 0.2 mL PCR tube, assemble the following on ice:

Target Plasmid: 1 µg (e.g., 10 µL of 100 ng/µL)

dSO (10 µM): 1 µL (provides ~10-fold molar excess for a 5 kb plasmid)

10x Reaction Buffer: 2 µL

Nuclease-free water: to a volume of 18 µL

Annealing Step: Place the tube in a thermocycler and run the following program to anneal

the dSO to the plasmid:

95°C for 5 minutes

Cool down to 25°C at a rate of 0.1°C/second.

Enzymatic Cleavage:

Add 2 µL of AP Endonuclease (e.g., 10 Units) to the reaction mixture.

Gently mix by pipetting. The final volume is 20 µL.

Incubation: Incubate the reaction at 37°C for 1 hour.

Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA or by using a DNA

clean-up kit.

Analysis:
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Add 4 µL of 6x DNA loading dye to the entire reaction.

Load the sample onto a 1% agarose gel.

Run the gel at 100V for 60 minutes.

Visualize the DNA bands under a UV or blue-light transilluminator. Expected results: A

successful reaction will show a decrease in the band corresponding to supercoiled

plasmid and an increase in the band corresponding to nicked-circular plasmid. A no-

enzyme control should show only the supercoiled band.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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